Cas no 1443344-97-5 (3-pentylsulfanylbenzenethiol)

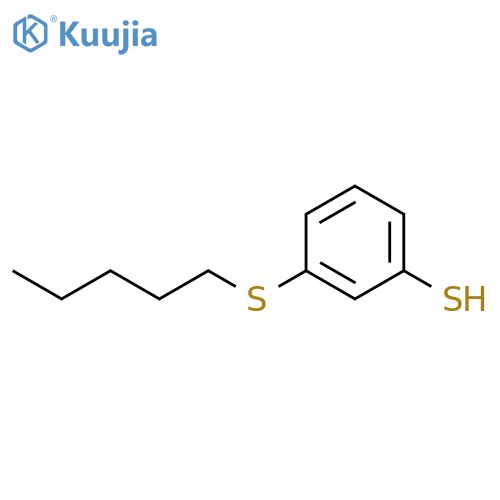

3-pentylsulfanylbenzenethiol structure

商品名:3-pentylsulfanylbenzenethiol

CAS番号:1443344-97-5

MF:C11H16S2

メガワット:212.374740600586

MDL:MFCD22370305

CID:5180217

3-pentylsulfanylbenzenethiol 化学的及び物理的性質

名前と識別子

-

- 3-pentylsulfanylbenzenethiol

- Benzenethiol, 3-(pentylthio)-

-

- MDL: MFCD22370305

- インチ: 1S/C11H16S2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3

- InChIKey: IRBNDDGPDQKFMT-UHFFFAOYSA-N

- ほほえんだ: C1(S)=CC=CC(SCCCCC)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 5

3-pentylsulfanylbenzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434948-1 g |

3-(n-Pentylthio)thiophenol; . |

1443344-97-5 | 1g |

€938.80 | 2023-06-16 | ||

| Fluorochem | 396942-1g |

3-(n-Pentylthio)phenyl sulfide |

1443344-97-5 | 97.0% | 1g |

£927.00 | 2023-04-30 | |

| abcr | AB434948-1g |

3-(n-Pentylthio)thiophenol; . |

1443344-97-5 | 1g |

€1621.70 | 2025-02-21 | ||

| abcr | AB434948-5g |

3-(n-Pentylthio)thiophenol; . |

1443344-97-5 | 5g |

€2054.00 | 2023-09-04 | ||

| abcr | AB434948-5 g |

3-(n-Pentylthio)thiophenol; . |

1443344-97-5 | 5g |

€2054.00 | 2023-06-16 | ||

| Fluorochem | 396942-5g |

3-(n-Pentylthio)phenyl sulfide |

1443344-97-5 | 97.0% | 5g |

£2083.00 | 2023-04-30 |

3-pentylsulfanylbenzenethiol 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

1443344-97-5 (3-pentylsulfanylbenzenethiol) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443344-97-5)3-pentylsulfanylbenzenethiol

清らかである:99%

はかる:1g

価格 ($):961.0